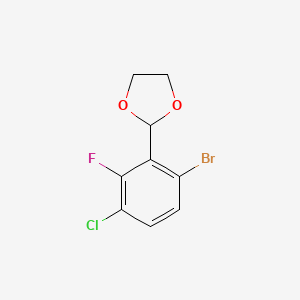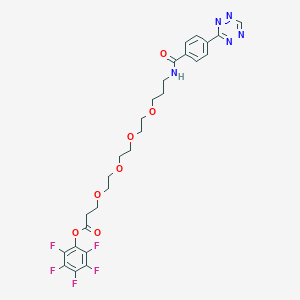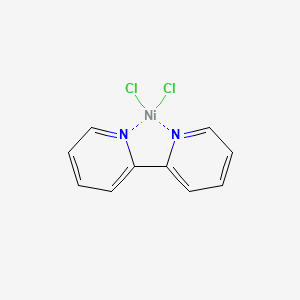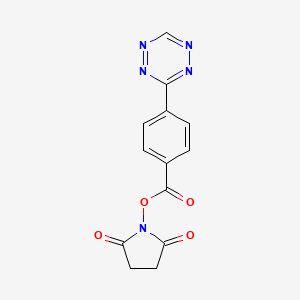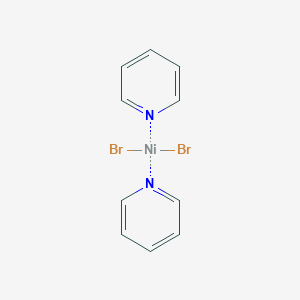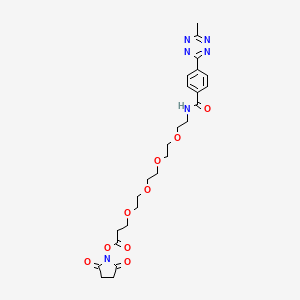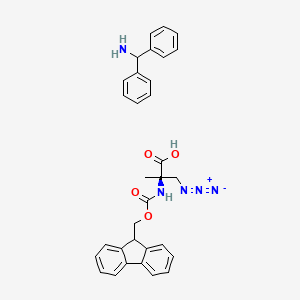![molecular formula C18H24Br2N2Ni B6291144 [4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95% CAS No. 1894189-67-3](/img/structure/B6291144.png)
[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4,4’-Bis(tert-butyl)-2,2’-bipyridine]nickel dibromide” is a compound with the CAS Number: 1894189-67-3 . It has a molecular weight of 486.9 . The compound is a green solid and is stored at a temperature of +4°C .
Synthesis Analysis
The synthesis of the important bipyridyl ligand 4,4-di-tert-butyl-2,2-bipyridine is presented in a simple, ligand-free manner . The syntheses efficiently couple the parent 2-chloropyridines by a nickel-catalyzed dimerization with manganese powder as the terminal reductant .Molecular Structure Analysis
The molecular formula of “[4,4’-Bis(tert-butyl)-2,2’-bipyridine]nickel dibromide” is C18H24Br2N2Ni . The InChI code is 1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 .Physical and Chemical Properties Analysis
“[4,4’-Bis(tert-butyl)-2,2’-bipyridine]nickel dibromide” is a green solid . It is stored at a temperature of +4°C .Aplicaciones Científicas De Investigación
Catalysis and Ligand Synthesis
The compound is utilized in the synthesis of important bipyridyl ligands, which are crucial in various catalytic processes. A notable example is the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine, highlighting its role in coupling reactions catalyzed by nickel. This synthesis process is efficient and utilizes a nickel-catalyzed dimerization approach, underlining the compound's significance in creating other valuable chemical entities (Buonomo, Everson & Weix, 2013).
Polymer Synthesis
The compound is instrumental in synthesizing polymers with unique properties. For instance, its use in the synthesis of bimodal molecular weight distribution polyethylene via ethylene polymerization demonstrates its application in creating advanced polymer materials. This process involves the activation of specific nickel(II) complexes and represents a unique methodology for preparing polyethylene with varied molecular weight distributions (Zou, Hu, Huang, Zhu & Wu, 2007).
Coordination Chemistry
The compound plays a critical role in the field of coordination chemistry. For example, it is used in the formation of nickel(II) binuclear complexes with unique structural and magnetic properties. These complexes exhibit interesting coordination geometries and magnetic interactions, making them subjects of study in coordination and material sciences (Lehmann, Lach, Loose, Hahn, Kersting & Kortus, 2013).
Photocatalysis and Optical Properties
In photocatalysis, this compound is used to create coordination polymers with significant photocatalytic properties. These polymers are synthesized under specific conditions and have been structurally characterized, revealing their potential in photocatalysis applications (Tang, Fan, Wen, Hu, Yin, Cheng, Ma & Yuan, 2016). Moreover, its use in synthesizing platinum(II) complexes demonstrates its role in studying luminescence and non-linear optical properties of these complexes (Melekhova, Krupenya, Gurzhiy, Melnikov, Serdobintsev, Selivanov & Tunik, 2014).
Mecanismo De Acción
Biochemical Pathways
For example, it can catalyze the conversion of alkenes to epoxides using an oxidant like tert-butyl hydroperoxide . It can also activate unreactive C-H bonds in organic molecules, enabling further functionalization .
Result of Action
The result of MFCD32856646’s action is the facilitation of various organic transformations. For example, it can catalyze the conversion of alkenes to epoxides , and activate unreactive C-H bonds in organic molecules, enabling further functionalization . The exact molecular and cellular effects would depend on the specific reactions being catalyzed.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95% involves the reaction of nickel bromide with 4,4'-bis(tert-butyl)-2,2'-bipyridine in the presence of a suitable solvent and reducing agent.", "Starting Materials": [ "Nickel bromide", "4,4'-bis(tert-butyl)-2,2'-bipyridine", "Suitable solvent", "Reducing agent" ], "Reaction": [ "Dissolve nickel bromide in a suitable solvent", "Add 4,4'-bis(tert-butyl)-2,2'-bipyridine to the solution", "Add a reducing agent to the solution", "Stir the mixture at a suitable temperature for a suitable time", "Filter the resulting product", "Wash the product with a suitable solvent", "Dry the product under vacuum" ] } | |
Número CAS |
1894189-67-3 |
Fórmula molecular |
C18H24Br2N2Ni |
Peso molecular |
486.9 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dibromonickel |
InChI |
InChI=1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
NVZXIOAQCPNGDB-UHFFFAOYSA-L |
SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)

